Ethyl 6-phenylpyrimidine-4-carboxylate

Medicinal Chemistry Heterocyclic Synthesis Process Chemistry

Ethyl 6-phenylpyrimidine-4-carboxylate is a privileged scaffold for selective JAK3 inhibitor design (>588-fold selectivity) and XO inhibition (IC50 0.132 μM, 150-fold vs. allopurinol). The ethyl ester at the 4-position provides ~2.5-fold slower hydrolysis than the methyl ester, preserving the carboxylate functionality during nucleophilic aromatic substitution and Suzuki coupling. Use as a precursor for selective AChE inhibitors without BuChE activity, critical for Alzheimer's research. Choose this building block for reproducible SAR and high-yield heterocyclic synthesis.

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
Cat. No. B13413569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-phenylpyrimidine-4-carboxylate
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC=NC(=C1)C2=CC=CC=C2
InChIInChI=1S/C13H12N2O2/c1-2-17-13(16)12-8-11(14-9-15-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3
InChIKeyGHUYKRYNUFZFSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 6-Phenylpyrimidine-4-Carboxylate (CAS 74647-32-8) Procurement Specification Guide


Ethyl 6-phenylpyrimidine-4-carboxylate (CAS 74647-32-8) is a phenyl-substituted pyrimidine-4-carboxylate ester with the molecular formula C₁₃H₁₂N₂O₂ and a molecular weight of 228.25 g/mol [1]. It serves as a key synthetic building block for more complex heterocyclic systems and advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors and anti-inflammatory agents [2]. The compound features a pyrimidine core substituted with a phenyl group at the 6-position and an ethyl ester at the 4-position, providing a versatile scaffold for medicinal chemistry derivatization [1].

Procurement Alert: Why Closest Analogs of Ethyl 6-Phenylpyrimidine-4-Carboxylate Cannot Be Casually Substituted


Even closely related pyrimidine analogs—such as the regioisomeric ethyl 4-phenyl-5-pyrimidinecarboxylate, the methyl ester analog (methyl 6-phenylpyrimidine-4-carboxylate), or the corresponding carboxylic acid (6-phenylpyrimidine-4-carboxylic acid)—exhibit distinct reactivity, solubility, and biological performance characteristics that preclude direct interchangeability in synthesis or screening [1]. The ethyl ester at the 4-position confers optimal lipophilicity and hydrolytic stability for many reaction sequences, while the 6-phenyl substitution pattern determines the electronic and steric environment of the heterocyclic core [2]. Substitution with a methyl ester reduces steric bulk and alters partition coefficients, affecting downstream coupling efficiency and pharmacokinetic profiles of derived compounds [2]. These non-interchangeable properties directly impact synthetic yields, assay reproducibility, and structure-activity relationship (SAR) interpretation, as quantified in the evidence below.

Quantitative Evidence Guide: Ethyl 6-Phenylpyrimidine-4-Carboxylate vs. Comparators


Superior Synthetic Yield as Scaffold Precursor vs. Regioisomeric Ethyl 4-Phenyl-5-pyrimidinecarboxylate

The synthesis of ethyl 4-aryl-5-pyrimidinecarboxylates—the regioisomeric comparator to ethyl 6-phenylpyrimidine-4-carboxylate—was historically achieved in only modest yield via reaction of s-triazine with ethyl benzoyl acetate or via ethyl 2-benzoyl-3-ethoxy-2-propenoate with guanidine [1]. An improved general synthesis for this 5-carboxylate regioisomer was developed, but the 4-carboxylate ester series (including ethyl 6-phenylpyrimidine-4-carboxylate) benefits from more straightforward and higher-yielding synthetic routes using ketoenol acids and thiourea as starting materials, as demonstrated for closely related 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives [2]. This synthetic accessibility translates to lower procurement cost and higher batch-to-batch consistency.

Medicinal Chemistry Heterocyclic Synthesis Process Chemistry

Enables Access to Submicromolar Xanthine Oxidase Inhibitors via Ester Hydrolysis—Demonstrated Potency Superiority over Allopurinol Baseline

Hydrolysis of ethyl 6-phenylpyrimidine-4-carboxylate to the corresponding carboxylic acid (6-phenylpyrimidine-4-carboxylic acid) provides a key intermediate for the synthesis of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives [1]. Within this derivative series, compound 9b exhibited an IC₅₀ of 0.132 μM against xanthine oxidase (XO), representing a potency improvement of approximately 150-fold over the clinical standard allopurinol (IC₅₀ ≈ 20 μM for allopurinol in comparable assays) and 15- to 20-fold over febuxostat (IC₅₀ ≈ 2-3 μM) [1][2]. This quantitative potency advantage positions the 6-phenylpyrimidine-4-carboxylate scaffold as a privileged structure for developing next-generation XO inhibitors with reduced dosing requirements.

Enzyme Inhibition Gout Therapy Xanthine Oxidase

Scaffold Privilege for Selective JAK3 Inhibition with >588-Fold Isoform Selectivity—Differentiation from Pan-JAK Inhibitors

Derivatization of the 4- or 6-phenylpyrimidine scaffold—the core structural motif of ethyl 6-phenylpyrimidine-4-carboxylate—has yielded covalent JAK3 inhibitors with unprecedented isoform selectivity [1]. Compound 12, derived from this scaffold, inhibited JAK3 with an IC₅₀ of 1.7 nM while exhibiting >588-fold selectivity over other JAK family members (JAK1, JAK2, TYK2), a selectivity window not achievable with first-generation pan-JAK inhibitors such as tofacitinib [1]. In cellular assays, compound 12 potently suppressed JAK3-dependent STAT5 phosphorylation (IC₅₀ = 12 nM) and inhibited T-cell proliferation without affecting JAK1/JAK2-mediated signaling pathways [1]. In vivo, compound 12 significantly reduced oxazolone-induced delayed hypersensitivity in Balb/c mice (p < 0.01 at 30 mg/kg oral dose), validating the scaffold's translational relevance [1].

Kinase Inhibition Autoimmune Disease JAK-STAT Pathway

Controlled Hydrolytic Stability vs. Methyl Ester Analog—Optimized for Multi-Step Synthetic Sequences

The ethyl ester moiety of ethyl 6-phenylpyrimidine-4-carboxylate provides an optimal balance of hydrolytic stability and synthetic versatility compared to the methyl ester analog (methyl 6-phenylpyrimidine-4-carboxylate, CAS 74647-38-4) [1]. The ethyl ester exhibits slower base-catalyzed hydrolysis kinetics (approximate relative rate: methyl ester ~2.5× faster than ethyl ester under standard saponification conditions), allowing for selective functional group manipulations elsewhere in the molecule without premature ester cleavage [2]. This controlled lability is critical in multi-step syntheses where the ester serves as a protecting group that must survive early transformations but be cleanly removed at the penultimate step. The methyl ester, while commercially available, often undergoes unintended hydrolysis during nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, leading to reduced yields and complex purification [2].

Synthetic Methodology Prodrug Design Hydrolysis Kinetics

Optimal Procurement Scenarios for Ethyl 6-Phenylpyrimidine-4-Carboxylate


Synthesis of Next-Generation Xanthine Oxidase (XO) Inhibitors for Gout and Hyperuricemia

Procure ethyl 6-phenylpyrimidine-4-carboxylate as the starting material for 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives with submicromolar XO inhibitory activity (IC₅₀ = 0.132 μM for optimized derivative 9b) [1]. This scaffold enables potency that surpasses both allopurinol (~150-fold improvement) and febuxostat (~15-20-fold improvement), supporting development of differentiated gout therapeutics with potentially improved safety margins [1][2].

Development of Isoform-Selective JAK3 Inhibitors for Autoimmune Disease Therapy

Utilize the 6-phenylpyrimidine core as a privileged scaffold for designing covalent JAK3 inhibitors with >588-fold selectivity over other JAK isoforms [1]. Unlike pan-JAK inhibitors (e.g., tofacitinib) that carry black-box warnings for serious infections and malignancies, selective JAK3 inhibition may reduce immunosuppression-related adverse events. Derivatives from this scaffold have demonstrated in vivo efficacy in delayed hypersensitivity models (p < 0.01) and suitable oral pharmacokinetics [1].

Multi-Step Medicinal Chemistry Campaigns Requiring Controlled Ester Stability

Select the ethyl ester over the methyl ester analog when the carboxylate functionality must survive nucleophilic aromatic substitution, Suzuki-Miyaura coupling, or other transformations requiring basic or nucleophilic conditions [1]. The ~2.5-fold slower hydrolysis rate of the ethyl ester minimizes unintended cleavage, improving overall yield and purity profiles in complex synthetic sequences [2].

Acetylcholinesterase (AChE) Inhibitor Discovery for Neurodegenerative Disease Research

Hydrolyze the ethyl ester to the corresponding carboxylic acid and derivative to 4-carboxamides, which have demonstrated selective AChE inhibition (IC₅₀ = 90 μM for 2-hydroxy-6-phenylpyrimidine-4-carboxyallyamide) with no detectable BuChE inhibition [1]. This selectivity profile is valuable for Alzheimer's disease research, as BuChE inhibition is associated with peripheral cholinergic side effects [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 6-phenylpyrimidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.